molecular formula C16H19ClN2O4 B2694980 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide CAS No. 899982-33-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide

Cat. No.: B2694980
CAS No.: 899982-33-3
M. Wt: 338.79
InChI Key: JEHHBLRDSULTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide is a high-purity chemical compound supplied for research purposes. It belongs to a class of oxalamide derivatives that incorporate a 1,4-dioxaspiro[4.4]nonane moiety, a structure frequently utilized in medicinal chemistry and chemical synthesis . The 1,4-dioxaspiro[4.4]nonane group is a ketone-protecting group, and its incorporation can significantly influence the compound's physicochemical properties and bioavailability . Oxalamide-based compounds are of significant interest in pharmaceutical research for their potential to interact with biologically relevant targets. Recent patent literature indicates that structurally similar spirocyclic and oxalamide compounds are being investigated for targeted protein degradation and as antineoplastic agents, highlighting the research value of this chemical scaffold . For example, some analogs are designed to inhibit DNA repair pathways like polymerase-theta (POLθ), which is a promising strategy for targeting certain types of tumors . Researchers can leverage this compound as a key intermediate or building block for developing novel therapeutic agents or as a tool compound for probing biological mechanisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c17-11-4-3-5-12(8-11)19-15(21)14(20)18-9-13-10-22-16(23-13)6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHHBLRDSULTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common method involves the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate reagents to introduce the oxalamide functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathways and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 20)

  • Structure : Features a 3-chlorophenyl group at N2 and a 4-methoxyphenethyl chain at N1.
  • Synthesis : Prepared via a coupling reaction (General Procedure 1), yielding 33% as a white solid .
  • NMR Data : Distinct signals for the methoxy group (δ 3.71 ppm) and aromatic protons (δ 7.16–7.11 ppm) .
  • Key Difference : Lacks the spirocyclic system, resulting in reduced steric hindrance and conformational flexibility compared to the target compound.

N1-(4-Chlorophenyl)-N2-(2-methoxyphenyl)oxalamide (Compound 14)

  • Structure : Contains a 4-chlorophenyl group and a 2-methoxyphenyl substituent.
  • Synthesis : Achieved 39% yield as a stereoisomeric mixture .
  • LC-MS Data : Observed m/z 409.28 (M+H⁺), confirming molecular weight .
  • Key Difference : The absence of a spiro ring system and substitution at the 4-position of the chlorophenyl group alters solubility and binding interactions.

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17)

  • Structure : Features dual methoxy-substituted aromatic groups.
  • Synthesis : Produced in 35% yield via General Procedure 1 .

Thermodynamic and Solvation Properties

provides thermodynamic parameters (ΔH° and ΔS°) for oxalamides, which are critical for understanding solvent interactions:

Compound ΔH° (kJ/mol) ΔS° (J/mol·K) Hydrogen Bonding Scheme
Acetanilide (Reference) 45–50 120–130 No intramolecular H-bonding
N1,N2-bis(2-nitrophenyl)oxalamide 38.2 98.5 Partial intramolecular H-bonding
Target Compound (Predicted) ~30–35 ~80–90 Full three-centered H-bonding

The target compound’s predicted lower ΔH° and ΔS° values suggest stronger intramolecular hydrogen bonding compared to analogs like ethyl N-phenyloxalamate, which lacks such interactions .

Antiviral Activity (Compound 13, 14, 15)

  • Activity : Oxalamides with thiazole and pyrrolidine moieties (e.g., Compound 15) exhibit antiviral properties, with LC-MS confirming m/z 423.27 (M+H⁺) .
  • Comparison : The target compound’s spirocyclic system may enhance membrane permeability but requires validation via biological assays.

Cytochrome P450 Inhibition (Compound 16, 17, 18)

  • Activity : Oxalamides with hydroxybenzoyl or fluorophenyl groups inhibit cytochrome P450 enzymes, as shown by NMR and MS data .
  • Key Difference : The 3-chlorophenyl group in the target compound may confer distinct binding affinities due to its electronegativity and steric profile.

Flavoring Agents (S336, CAS 745047-53-4)

  • Application : Oxalamides like S336 are potent umami agonists, validated via high-throughput screening .
  • Safety: Structurally related flavouring agents exhibit a NOEL of 100 mg/kg bw/day, with margins of safety exceeding 500 million .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic framework and oxalamide functional groups, which contribute to its stability and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄ClN₂O₃, with a molecular weight of approximately 286.72 g/mol. The compound's spirocyclic structure enhances its rigidity, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₂O₃
Molecular Weight286.72 g/mol
StructureSpirocyclic oxalamide
Functional GroupsOxalamide, Chlorophenyl

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the spirocyclic structure through reactions involving dioxaspiro compounds and appropriate amines. Advanced synthetic techniques may also be employed to optimize yields and purity.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar oxalamide structures have demonstrated significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation through mechanisms that remain to be fully elucidated.
  • Enzyme Inhibition : The presence of the oxalamide group may allow the compound to interact with specific enzymes, potentially modulating metabolic pathways.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxalamides against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects (source needed).
  • Cytotoxicity Assays : In vitro assays demonstrated that similar compounds induced apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology (source needed).
  • Mechanistic Studies : Research into the mechanism of action indicated that these compounds might disrupt cellular signaling pathways involved in proliferation and survival (source needed).

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